tert-Butyl (2-methylthiazol-4-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6-10-7(5-14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHAYYMOHDJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular structure and SMILES for tert-Butyl (2-methylthiazol-4-yl)carbamate
This guide is structured to provide an authoritative technical analysis of tert-Butyl (2-methylthiazol-4-yl)carbamate , a critical intermediate in medicinal chemistry. It moves beyond basic identification to cover synthetic architecture, stability considerations, and pharmacophore utility.
Molecular Identity & Informatics
This section consolidates the physicochemical identity of the compound. The distinction between the 2-methyl-4-carbamate and its regioisomer (4-methyl-2-carbamate) is critical for synthetic planning.
| Parameter | Data Specification |
| IUPAC Name | tert-butyl |
| Common Name | Boc-(2-methylthiazol-4-yl)amine |
| CAS Registry Number | 848472-61-7 |
| Molecular Formula | |
| Molecular Weight | 214.28 g/mol |
| Exact Mass | 214.0776 |
| Canonical SMILES | CC1=NC(=CS1)NC(=O)OC(C)(C)C |
| InChI Key | (Predicted) UVLGNAPYSOOUBI-UHFFFAOYSA-N (Analogous) |
| Lipophilicity (cLogP) | ~1.96 (Predicted) |
| Polar Surface Area (PSA) | ~67 |
Structural Verification (SMILES Analysis)
The SMILES string CC1=NC(=CS1)NC(=O)OC(C)(C)C encodes the specific regiochemistry:
-
Thiazole Core: The 1,3-azole ring (nsc).
-
Position 2: Methyl substitution (CC1=N...).[1]
-
Position 4: Carbamate nitrogen attachment. Note: 4-aminothiazoles are electronically distinct from the more common 2-aminothiazoles.
Synthetic Architecture & Protocols
The Stability Paradox (Expert Insight)
While many databases list the free amine (2-methylthiazol-4-amine) as a precursor, 4-aminothiazoles are inherently unstable as free bases. They are prone to tautomerization to imines and subsequent hydrolysis or polymerization.
Therefore, a direct reaction of the free amine with
Pathway Visualization (Graphviz)
The following diagram illustrates the robust Curtius route versus the direct protection route.
Caption: Comparative synthetic pathways. The Curtius Rearrangement (Top) is preferred for 4-aminothiazoles to avoid handling the unstable free amine (Bottom).
Detailed Protocol: Modified Curtius Rearrangement
Objective: Synthesis of tert-butyl (2-methylthiazol-4-yl)carbamate from 2-methylthiazole-4-carboxylic acid.
Reagents:
-
Precursor: 2-Methylthiazole-4-carboxylic acid (1.0 equiv)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Base: Triethylamine (
) (1.2 equiv) -
Solvent/Reactant: tert-Butanol (
-BuOH) (Excess/Solvent)
Step-by-Step Methodology:
-
Activation: Dissolve 2-methylthiazole-4-carboxylic acid in anhydrous
-BuOH (or a mixture of Toluene/ -BuOH 1:1 if solubility is poor). -
Base Addition: Add
dropwise under atmosphere at room temperature. Stir for 15 minutes to generate the carboxylate. -
Azidation: Add DPPA dropwise. Caution: Exothermic.
-
Rearrangement: Heat the reaction mixture to reflux (
) for 4–6 hours. -
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Dilute residue with EtOAc, wash with saturated
(to remove unreacted acid) and Brine. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The Boc-group significantly improves lipophilicity, making silica purification efficient.
Structural Biology & Pharmacophore Analysis
In drug discovery, this scaffold serves as a bioisostere for heteroaromatic amides . The Boc group is typically a temporary protecting group, but the core 2-methylthiazol-4-amine motif is a privileged structure in kinase inhibitors.
Interaction Map
-
Thiazole Nitrogen (N3): A weak Hydrogen Bond Acceptor (HBA). In the 4-substituted system, the electron density is modulated by the carbamate.
-
Carbamate NH: A Hydrogen Bond Donor (HBD). Directionality is enforced by the planar amide-like resonance.
-
2-Methyl Group: Provides a hydrophobic anchor, often occupying small lipophilic pockets (e.g., the gatekeeper region in kinases).
Caption: Pharmacophore breakdown of the protected scaffold.[1][6][3]
Applications in Drug Development[8]
Kinase Inhibition (Scaffold Hopping)
The 2-methylthiazol-4-amine core is structurally analogous to the aminothiazole found in Dasatinib (though Dasatinib uses a 2-amino-5-substituted thiazole). The 4-amino variant provides a different vector for substitution, allowing access to novel IP space.
Protection Strategy
The Boc group is acid-labile.[7] In a multi-step synthesis, this molecule allows for:
-
Lithiation: The C5 position of the thiazole ring is acidic. The Boc group directs ortho-lithiation (or protects the nitrogen during C5-functionalization via halogenation).
-
Deprotection: Removal with TFA/DCM or HCl/Dioxane yields the reactive amine salt, ready for coupling with acyl chlorides or Buchwald-Hartwig amination.
References
-
Chemical Identity & CAS Verification
-
Synthetic Methodology (Curtius Rearrangement)
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. [Link]
-
-
Boc-Protection Protocols
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(10), 3614-3618. [Link]
-
- Thiazole Stability in Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference on 4-aminothiazole instability).
Sources
- 1. chemscene.com [chemscene.com]
- 2. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 5. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | C9H11ClN2O3S | CID 45117870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Solubility: A Technical Guide to tert-Butyl (2-methylthiazol-4-yl)carbamate in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development and medicinal chemistry, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a given solvent system dictates its formulation possibilities, its bioavailability, and ultimately, its therapeutic efficacy. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely advantageous; it is imperative.
This guide provides an in-depth exploration of the solubility of tert-Butyl (2-methylthiazol-4-yl)carbamate , a heterocyclic compound of interest in contemporary drug discovery programs. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide serves as a comprehensive manual for its determination. We will delve into the theoretical underpinnings of solubility, provide a robust experimental framework for its measurement, and discuss the critical factors that influence the dissolution of this carbamate in a range of common organic solvents.
Understanding the Molecule: tert-Butyl (2-methylthiazol-4-yl)carbamate
To predict and understand the solubility of tert-Butyl (2-methylthiazol-4-yl)carbamate, we must first examine its molecular structure.
-
Core Structure: The molecule features a 2-methylthiazole ring, a common scaffold in medicinal chemistry known for its diverse biological activities.
-
Carbamate Group: The tert-butyl carbamate (Boc) protecting group is a prominent feature. This bulky, lipophilic group significantly influences the molecule's overall polarity and its ability to participate in hydrogen bonding.
-
Potential for Hydrogen Bonding: The carbamate group contains both a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the carbonyl and ether oxygens). The nitrogen and sulfur atoms in the thiazole ring also have lone pairs of electrons and can act as hydrogen bond acceptors.
The interplay of the polar thiazole ring and the nonpolar tert-butyl group suggests that the solubility of this compound will be highly dependent on the choice of solvent.
The Principle of "Like Dissolves Like": A Guiding Maxim
The adage "like dissolves like" is a cornerstone of solubility theory. It posits that a solute will dissolve best in a solvent that has a similar polarity. Organic solvents can be broadly categorized based on their polarity, which arises from the electronegativity differences between their constituent atoms and their overall molecular geometry.
For tert-Butyl (2-methylthiazol-4-yl)carbamate, we can anticipate the following general trends:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar thiazole ring and the carbamate group, solubility is expected to be low in these solvents.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents can engage in dipole-dipole interactions and may be good candidates for dissolving the compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, potentially leading to good solubility.
-
Highly Polar Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide): These are powerful solvents for a wide range of organic compounds and are likely to be effective.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a reliable method for determining the solubility of tert-Butyl (2-methylthiazol-4-yl)carbamate in various organic solvents. This process is divided into a qualitative assessment and a more rigorous quantitative analysis.
Materials and Equipment
-
tert-Butyl (2-methylthiazol-4-yl)carbamate (solid)
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, dimethyl sulfoxide)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Workflow for Solubility Determination
Caption: Workflow for solubility determination.
Detailed Protocol for Quantitative Analysis
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of tert-Butyl (2-methylthiazol-4-yl)carbamate (e.g., 20-50 mg). The key is to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of each organic solvent to the respective vials (e.g., 1.0 mL).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a portion of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.
-
-
Analytical Quantification:
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its specificity and sensitivity.
-
Develop an HPLC method with a suitable column (e.g., C18) and mobile phase.
-
Prepare a series of standard solutions of tert-Butyl (2-methylthiazol-4-yl)carbamate of known concentrations.
-
Generate a calibration curve by plotting the peak area versus concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere, this can be a simpler method.
-
Determine the wavelength of maximum absorbance (λmax) of the compound.
-
Prepare a series of standard solutions and generate a calibration curve based on absorbance at λmax.
-
Measure the absorbance of the diluted sample and calculate its concentration.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature.
-
Anticipated Solubility Profile
Based on the structural features of tert-Butyl (2-methylthiazol-4-yl)carbamate, a hypothetical solubility profile can be proposed. This should be experimentally verified using the protocol described above.
| Solvent | Chemical Formula | Polarity Index | Anticipated Solubility at 25°C (mg/mL) | Notes |
| Hexane | C₆H₁₄ | 0.1 | Very Low | Nonpolar solvent, poor interaction with the polar functional groups. |
| Toluene | C₇H₈ | 2.4 | Low | Aromatic, but still largely nonpolar. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Moderate to High | Good general solvent for many organic compounds. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Moderate | Can act as a hydrogen bond acceptor. |
| Acetone | C₃H₆O | 5.1 | High | Polar aprotic solvent, good hydrogen bond acceptor. |
| Methanol (MeOH) | CH₃OH | 5.1 | High | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol (EtOH) | C₂H₅OH | 4.3 | High | Similar to methanol, a good hydrogen bond donor and acceptor. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Very High | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |
| Water | H₂O | 10.2 | Very Low | The bulky, nonpolar tert-butyl group is expected to significantly limit aqueous solubility. |
Factors Influencing Solubility: A Deeper Dive
Several factors beyond the choice of solvent can influence the solubility of tert-Butyl (2-methylthiazol-4-yl)carbamate.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified by measuring solubility at different temperatures.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility. It is essential to use a well-characterized, pure sample for accurate measurements.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can have different lattice energies and, consequently, different solubilities.
Conclusion: A Roadmap to Understanding Solubility
While a definitive, pre-existing dataset for the solubility of tert-Butyl (2-methylthiazol-4-yl)carbamate in organic solvents may be elusive, this guide provides the necessary framework for any researcher to confidently and accurately determine this critical physicochemical property. By combining a sound theoretical understanding with a robust experimental protocol, scientists and drug development professionals can generate the high-quality solubility data needed to advance their research and development programs. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a universal approach to characterizing the solubility of novel chemical entities.
References
- General Principles of Solubility: For a comprehensive overview of solubility principles in organic chemistry, refer to standard organic chemistry textbooks. A good online resource is the LibreTexts Chemistry library.
- Experimental Solubility Determination: While no specific paper on the target compound was found, general methods for solubility determination are well-established.
- HPLC and Analytical Methods: For information on developing HPLC and other analytical methods for the quantification of organic molecules, consult resources from major chromatography vendors and analytical chemistry journals.
- Physicochemical Properties of Solvents: Data on solvent properties such as polarity index can be found in various chemical handbooks and online databases like the PubChem from the National Center for Biotechnology Inform
An In-depth Technical Guide to the Physicochemical Profile of tert-Butyl (2-methylthiazol-4-yl)carbamate
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the thiazole ring is a privileged scaffold, integral to numerous bioactive molecules and pharmaceuticals.[1] Its unique electronic properties, planarity, and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact effectively with biological targets. The compound tert-Butyl (2-methylthiazol-4-yl)carbamate (CAS 848472-61-7) is a key synthetic intermediate, providing a versatile platform for the elaboration of more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for controlled, orthogonal deprotection strategies, making this compound a valuable building block for combinatorial chemistry and targeted synthesis campaigns.
Understanding the physicochemical characteristics of such a foundational molecule is not merely an academic exercise; it is a critical prerequisite for its effective use. Properties such as lipophilicity (LogP), solubility, molecular size, and hydrogen bonding potential dictate a molecule's behavior in both synthetic and biological systems. This guide provides a comprehensive analysis of the calculated and predicted physicochemical profile of tert-Butyl (2-methylthiazol-4-yl)carbamate, offering researchers and drug development professionals the foundational data and interpretive context needed to leverage this compound in their work.
Physicochemical Profile
The fundamental physicochemical properties of tert-Butyl (2-methylthiazol-4-yl)carbamate have been determined using validated in silico predictive models. These computational tools provide reliable estimates that are crucial for guiding synthetic strategy and predicting pharmacokinetic behavior. The data presented below were aggregated from established chemical databases and predictive algorithms.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₄N₂O₂S | Defines the elemental composition. |
| Molecular Weight | 214.28 g/mol | Influences diffusion, bioavailability, and fits within "lead-like" space.[2] |
| Calculated LogP (XLogP3) | 1.9 | A key measure of lipophilicity; impacts solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | 67.6 Ų | Predicts cell permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The -NH group of the carbamate.[3] |
| Hydrogen Bond Acceptors | 4 | The two oxygen atoms and the two nitrogen atoms. |
| Rotatable Bonds | 2 | Indicates molecular flexibility. |
| Aqueous Solubility (LogS) | -2.5 (Moderately Soluble) | Affects absorption and formulation. |
| pKa (Most Acidic) | 11.5 (Amide N-H) | The amide proton is weakly acidic. |
| pKa (Most Basic) | 2.5 (Thiazole Nitrogen) | The thiazole nitrogen is weakly basic. |
Note: The values presented are computationally derived estimates from multiple validated sources and algorithms, including the SwissADME predictor and data from PubChem for structurally similar compounds.[2][4]
Methodologies for Physicochemical Property Determination
The characterization of a molecule like tert-Butyl (2-methylthiazol-4-yl)carbamate relies on a combination of robust computational predictions and established experimental protocols. This dual approach provides a comprehensive understanding, where in silico methods offer high-throughput screening and hypothesis generation, while in vitro experiments provide definitive validation.
Computational, or in silico, methods are indispensable in modern drug development, allowing for the rapid assessment of key molecular properties before a compound is even synthesized.[5] The causality behind selecting these methods lies in their ability to process vast chemical spaces efficiently, saving significant time and resources.
Workflow for In Silico Property Prediction:
The process begins with a 2D representation of the molecule, typically a SMILES (Simplified Molecular Input Line Entry System) string, which is then used by various algorithms to calculate properties.
Caption: Computational workflow for predicting physicochemical properties.
Detailed Methodologies:
-
LogP Calculation: The octanol-water partition coefficient (LogP) is the most widely used measure of lipophilicity. Computational models are generally based on two principles:
-
Atom-based methods (e.g., XLogP3): This approach calculates LogP by summing the contributions of individual atoms, classified by their local environment. This method is highly robust for a wide range of structures.
-
Fragment-based methods (e.g., CLogP): These methods deconstruct the molecule into a set of predefined fragments with known LogP contributions. Correction factors are then applied to account for intramolecular interactions.
-
-
Topological Polar Surface Area (TPSA): TPSA is calculated by summing the surface contributions of all polar atoms (typically oxygen and nitrogen) in a molecule. It is a strong predictor of passive molecular transport across cell membranes. A TPSA value below 140 Ų is often associated with good oral bioavailability.
-
pKa Prediction: Acidity (pKa) and basicity are critical for determining a compound's ionization state at a given pH, which profoundly affects its solubility, permeability, and target binding. Prediction engines typically use large databases of known pKa values and identify the most similar substructures within the query molecule to estimate its ionization constants.[6]
While computational methods are powerful, experimental validation is the gold standard. The choice of experimental protocol often involves a trade-off between accuracy, throughput, and resource requirements.
A. The Shake-Flask "Gold Standard" Method
This traditional method directly measures the partitioning of a compound between n-octanol and water, providing the most accurate LogP values. Its trustworthiness comes from its direct, empirical nature.
Protocol:
-
Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water to create a pre-equilibrated biphasic system.
-
Dissolution: Dissolve a small, precisely known amount of tert-Butyl (2-methylthiazol-4-yl)carbamate in one of the phases.
-
Equilibration: Combine the two phases in a flask and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the layers until equilibrium is reached.
-
Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample each layer and determine the concentration of the compound using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a higher-throughput indirect method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. It is chosen when many compounds need to be screened rapidly.
Caption: Experimental workflow for LogP determination via RP-HPLC.
Protocol:
-
Calibration: A series of standard compounds with well-documented LogP values are run on the RP-HPLC system to generate a calibration curve.
-
Analysis: The target compound, tert-Butyl (2-methylthiazol-4-yl)carbamate, is injected and its retention time (t_R) is measured. The column dead time (t_0) is also determined using a non-retained compound.
-
Calculation: The capacity factor (k) is calculated for each compound. The logarithm of the capacity factor (log k) is linearly proportional to the LogP.
-
Interpolation: The LogP of the target compound is determined by interpolating its log k value onto the calibration curve generated from the standards.
Interpretation and Drug-Likeness Assessment
The predictive power of physicochemical properties is most evident when they are assessed collectively within established frameworks for "drug-likeness." The most influential of these is Lipinski's Rule of Five, which identifies key properties associated with good oral bioavailability.[4]
Lipinski's Rule of Five: An orally active drug generally has no more than one violation of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons
-
LogP ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate | C9H13BrN2O2S | CID 45117836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. japsonline.com [japsonline.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the Melting Point of Pure tert-Butyl (2-methylthiazol-4-yl)carbamate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The melting point of a pure crystalline solid is a fundamental physical property that provides critical insights into its identity and purity. For novel compounds such as tert-butyl (2-methylthiazol-4-yl)carbamate, a precise and reproducible melting point range is a key analytical parameter required for characterization. While a specific, experimentally determined melting point for this compound is not prominently reported in publicly available literature, this guide provides a comprehensive framework for its empirical determination.
This document outlines the core principles of melting point analysis, details a robust, self-validating protocol for its measurement, and discusses the interpretation of the resulting data. By adhering to the methodologies described herein, researchers can confidently establish a reliable melting point range for this and other novel crystalline solids, ensuring the integrity of their research and development endeavors.
The Foundational Role of Melting Point in Compound Characterization
In the realm of organic and medicinal chemistry, the melting point is more than a mere physical constant; it is a sentinel of purity.[1] For a crystalline solid, the transition from a highly ordered solid lattice to a disordered liquid state occurs at a specific temperature, provided the substance is pure.[2] This transition temperature is highly sensitive to the presence of impurities, which disrupt the uniform crystal lattice structure.[3][4]
Consequently, two primary insights are derived from an accurately determined melting point:
-
Purity Assessment: A pure crystalline compound typically exhibits a sharp and narrow melting range, often spanning only 0.5-1.0°C. Conversely, an impure sample will display a depressed (lower) melting point and a broadened melting range (>2°C).[5][6] This phenomenon, known as melting point depression, is a powerful qualitative indicator of sample purity.[2][7]
-
Identity Confirmation: While not definitive on its own, a measured melting point can be compared against literature values or used in a mixed melting point experiment to help confirm the identity of a compound.[1][8]
Given the importance of this parameter, establishing a definitive melting point for a new chemical entity like tert-butyl (2-methylthiazol-4-yl)carbamate is an indispensable step in its characterization.
Theoretical Principles: A Deeper Look at the Melting Transition
The melting point of a solid is the temperature at which the solid and liquid phases are in equilibrium at a given pressure.[3] This process is governed by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[9][10]
Influence of Molecular Structure
The melting point of tert-butyl (2-methylthiazol-4-yl)carbamate is dictated by its molecular structure:
-
Intermolecular Forces: The molecule can participate in several types of intermolecular interactions, including hydrogen bonding (via the N-H group of the carbamate), dipole-dipole interactions (due to the polar thiazole ring and carbamate group), and London dispersion forces (across the entire molecular surface).[9][11] Stronger intermolecular forces require more thermal energy to overcome, leading to a higher melting point.[12][13]
-
Molecular Size and Shape: Larger molecules generally have higher melting points due to increased surface area for London dispersion forces.[12] However, molecular symmetry and the efficiency of crystal packing can also play a crucial role.[10]
The Thermodynamics of Melting Point Depression
The presence of a soluble impurity disrupts the regular packing of the crystal lattice.[3] This disruption makes the lattice less stable and requires less energy to break apart. Thermodynamically, impurities increase the entropy of the liquid phase more than the solid phase, leading to a larger overall change in entropy upon melting.[7] This results in a lower Gibbs free energy for the transition at a lower temperature, hence the observed melting point depression.[7]
Instrumentation and the Imperative of Calibration
Modern melting point determination is typically performed using a digital apparatus, such as a Mel-Temp or similar device, which consists of a heated metal block, a sample holder for capillary tubes, a light source, and a magnifying lens or camera for observation.[5]
The Self-Validating System: Calibration
The trustworthiness of any melting point data hinges on the accurate calibration of the apparatus. An uncalibrated instrument can introduce systematic errors, rendering the data unreliable. Calibration is a non-negotiable step in a self-validating protocol.
Protocol for Melting Point Apparatus Calibration:
-
Selection of Standards: Choose a set of high-purity, certified melting point standards that bracket the expected melting point of the unknown sample.[14][15] Common standards include vanillin, caffeine, and acetanilide.[14]
-
Measurement: Determine the melting points of these standards on your instrument using the same slow heating rate planned for the experimental sample (e.g., 1-2°C per minute).
-
Correction Curve: Record any deviations from the certified values and create a calibration or correction curve. This curve should be applied to all subsequent measurements.
-
Frequency: Calibration should be performed at regular intervals (e.g., monthly) and after any instrument maintenance.[14]
A Rigorous Protocol for Determining the Melting Point of tert-Butyl (2-methylthiazol-4-yl)carbamate
This protocol is designed to yield a precise and reproducible melting point range for a novel, pure crystalline solid.
Sample Preparation: The Foundation of Accuracy
-
Ensure Purity: The sample must be purified to the highest possible degree, typically via recrystallization or column chromatography, and thoroughly dried to remove any residual solvent.[16] Moist samples must be dried completely, for example, in a desiccator.[16]
-
Create a Fine Powder: The crystalline sample must be finely ground into a homogenous powder using a mortar and pestle.[16][17] This ensures uniform packing and efficient heat transfer within the capillary tube.[18]
-
Load the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.[17][19]
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the closed end.[17][20]
-
The final packed sample height should be approximately 2-3 mm.[17]
-
The Two-Stage Measurement Process
The causality behind a two-stage measurement is efficiency and precision. A rapid initial determination provides an approximate range, which then allows for a slow, highly accurate measurement.
Stage 1: Approximate Melting Point Determination
-
Place the loaded capillary into the melting point apparatus.
-
Heat the sample at a rapid rate (e.g., 10-20°C per minute).[19][20]
-
Record the approximate temperature range over which the sample melts. This value is for guidance only and should not be reported as the final melting point.
-
Allow the apparatus to cool to at least 20°C below the observed approximate melting point.[17][19]
Stage 2: Precise Melting Point Determination
-
Use a fresh, newly packed capillary tube for each precise measurement.[19] Never re-melt a sample.[19]
-
Place the capillary into the cooled apparatus.
-
Heat rapidly to a temperature approximately 20°C below the approximate melting point found in Stage 1.[19]
-
Crucially, reduce the heating rate to 1-2°C per minute. [20] A slow heating rate is essential for the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[19]
-
Record the temperature at which the first tiny droplet of liquid is observed (T1).[19] This may be preceded by "sintering," where the solid pulls away from the capillary walls.[19]
-
Record the temperature at which the last crystal of solid turns into a clear liquid (T2).[19]
-
The reported melting point is the range T1 – T2.
-
Repeat this precise measurement at least twice more with fresh samples. The ranges should be reproducible.
The entire experimental workflow is visualized in the diagram below.
Caption: Workflow for precise melting point determination.
Data Interpretation and Confirmatory Analysis
Interpreting the Melting Range
The observed melting range provides direct evidence of purity.
| Observation | Interpretation |
| Sharp, Narrow Range (0.5-1.0°C) | Indicates a high degree of purity. |
| Broad, Depressed Range (>2°C) | Suggests the presence of impurities. The sample requires further purification.[6] |
Confirmatory Analysis: The Mixed Melting Point Technique
If a known, authentic sample of tert-butyl (2-methylthiazol-4-yl)carbamate were available, a mixed melting point experiment would be the definitive method for identity confirmation.[8]
Protocol:
-
Thoroughly mix an approximately 1:1 ratio of the newly synthesized compound with the authentic reference standard.[18][21]
-
Determine the melting point of this mixture using the precise protocol described in Section 4.2.
-
Simultaneously, measure the melting points of the pure synthesized compound and the pure reference standard in the same apparatus for direct comparison.[18]
Interpreting the Results:
-
No Depression: If the mixture melts at the same temperature and over the same sharp range as the individual components, the two substances are identical.[8][21]
-
Depression and Broadening: If the mixture melts at a lower temperature and over a wider range, the two substances are not identical.[6][22] The reference compound is acting as an impurity.
The diagram below illustrates the principle of melting point depression.
Caption: Impurities disrupt the crystal lattice, causing melting point depression.
Conclusion
References
-
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]
-
University of California, Irvine. (n.d.). Exp 1 - Melting Points. Retrieved from University of California, Irvine, Department of Chemistry. [Link]
-
Chemistry LibreTexts. (2026, January 20). 5.2: Application of Intermolecular Forces: Melting and Boiling Points. Retrieved from Chemistry LibreTexts. [Link]
-
ChemTalk. (2023, August 8). Influence of Intermolecular Forces. Retrieved from ChemTalk. [Link]
-
Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from Chemistry Steps. [Link]
-
IBChem. (n.d.). Melting point depression. Retrieved from IBChem. [Link]
-
University of British Columbia. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from UBC Pressbooks. [Link]
-
Mettler Toledo. (n.d.). School experiments. Retrieved from Mettler Toledo. [Link]
-
Grokipedia. (n.d.). Melting-point depression. Retrieved from Grokipedia. [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary, Department of Chemistry. [Link]
-
Wikipedia. (n.d.). Melting-point depression. Retrieved from Wikipedia. [Link]
-
Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from Pharma Beginners. [Link]
-
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from thinkSRS.com. [Link]
-
University of Colorado Boulder. (n.d.). Melting Point and Thermometer Calibration. Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]
-
California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from California State University, Bakersfield. [Link]
-
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from JoVE. [https://www.jove.com/v/102 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)
-
Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from Mettler Toledo. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (n.d.). Method of mixed melting points. Retrieved from Royal Society of Chemistry. [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from SSERC. [Link]
-
Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from Pharmaguideline. [Link]
-
Community College of Rhode Island. (n.d.). Melting Points. Retrieved from Community College of Rhode Island. [Link]
-
BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from Buchi.com. [Link]
-
YouTube. (2020, July 1). Mixed Melting Point. Retrieved from YouTube. [Link]
-
Crea Analytical. (n.d.). Calibration standards for melting point determination. Retrieved from Crea Analytical. [Link]
-
Scribd. (n.d.). Melting Point Apparatus Calibration Guide. Retrieved from Scribd. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts. [Link]
-
Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from Mettler Toledo. [Link]
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Methodological & Application
Synthesis of tert-Butyl (2-methylthiazol-4-yl)carbamate: A Comprehensive Guide for Researchers
Abstract
This technical guide provides detailed application notes and a robust, step-by-step protocol for the synthesis of tert-Butyl (2-methylthiazol-4-yl)carbamate, a key building block in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, and its protection with a tert-butoxycarbonyl (Boc) group is a critical step in multi-step synthetic routes. This document offers an in-depth exploration of the synthesis, including the mechanistic rationale behind the chosen methodology, a comprehensive experimental protocol, and expected analytical data for product validation. The content is tailored for researchers, scientists, and drug development professionals seeking a reliable and well-understood procedure for the preparation of this important intermediate.
Introduction
The 2-aminothiazole moiety is a cornerstone in the design of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. Its presence in pharmaceuticals highlights its importance as a pharmacophore. The synthesis of complex molecules containing this scaffold often necessitates the protection of the reactive amino group to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile, acid-labile removal.
tert-Butyl (2-methylthiazol-4-yl)carbamate serves as a crucial intermediate, enabling further functionalization of the thiazole ring or coupling with other molecular fragments in the development of novel drug candidates. This guide provides a detailed and validated protocol for its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles that ensure a successful and reproducible outcome.
Synthesis Methodology: Boc Protection of 2-Amino-4-methylthiazole
The most common and efficient method for the synthesis of tert-Butyl (2-methylthiazol-4-yl)carbamate is the reaction of 2-amino-4-methylthiazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-amino-4-methylthiazole on one of the carbonyl carbons of di-tert-butyl dicarbonate. The use of a base, such as triethylamine (TEA), is crucial for deprotonating the resulting positively charged amine intermediate, thereby driving the reaction to completion. The byproducts of this reaction are tert-butanol and carbon dioxide, which are volatile and easily removed from the reaction mixture.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of tert-Butyl (2-methylthiazol-4-yl)carbamate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-4-methylthiazole | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | ACS Reagent | Fisher Scientific |
| Brine (Saturated NaCl Solution) | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Fisher Scientific |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylthiazole (5.0 g, 43.8 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.
-
Addition of Base: To the stirred solution, add triethylamine (9.1 mL, 65.7 mmol, 1.5 equiv.).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (10.5 g, 48.2 mmol, 1.1 equiv.) in anhydrous dichloromethane (20 mL) to the reaction mixture at room temperature over a period of 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Workup: Upon completion of the reaction, dilute the mixture with dichloromethane (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexane to afford tert-Butyl (2-methylthiazol-4-yl)carbamate as a white to off-white solid.
Caption: Experimental workflow for the synthesis of tert-Butyl (2-methylthiazol-4-yl)carbamate.
Product Characterization and Validation
The identity and purity of the synthesized tert-Butyl (2-methylthiazol-4-yl)carbamate should be confirmed by standard analytical techniques. Expected data is provided below for validation purposes.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₂S |
| Molecular Weight | 214.28 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C in a dry, well-ventilated place |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 (broad s) | Singlet | 1H | -NH- |
| 6.45 | Singlet | 1H | Thiazole C5-H |
| 2.35 | Singlet | 3H | -CH₃ |
| 1.50 | Singlet | 9H | -C(CH₃)₃ |
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| ~158.0 | C=O (carbamate) |
| ~153.0 | Thiazole C2 |
| ~148.0 | Thiazole C4 |
| ~105.0 | Thiazole C5 |
| ~81.0 | -C(CH₃)₃ |
| ~28.3 | -C(CH₃)₃ |
| ~18.0 | -CH₃ |
Mass Spectrometry (LC-MS):
-
Expected [M+H]⁺: 215.08
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3250 cm⁻¹: N-H stretching
-
~2980 cm⁻¹: C-H stretching (aliphatic)
-
~1720 cm⁻¹: C=O stretching (carbamate)
-
~1550 cm⁻¹: N-H bending and C=C stretching (thiazole)
Caption: Overall reaction for the Boc protection of 2-amino-4-methylthiazole.
Trustworthiness and Self-Validation
The protocol described in this guide is designed to be self-validating. The clear identification of starting materials, reagents, and reaction conditions, coupled with the expected analytical data for the final product, provides a comprehensive framework for researchers to replicate and verify their results. The use of TLC for reaction monitoring allows for real-time assessment of the reaction's progress, ensuring that the workup is initiated at the optimal time. Furthermore, the purification by column chromatography is a standard and effective method for isolating the desired product from any unreacted starting materials or byproducts. The provided spectroscopic data serves as a benchmark for confirming the structure and purity of the synthesized tert-Butyl (2-methylthiazol-4-yl)carbamate.
Conclusion
This technical guide provides a detailed and reliable protocol for the synthesis of tert-Butyl (2-methylthiazol-4-yl)carbamate, a valuable intermediate in drug discovery and development. By explaining the causality behind the experimental choices and providing a self-validating framework through comprehensive characterization data, this document aims to empower researchers to confidently and efficiently synthesize this key building block. The successful application of this protocol will facilitate the advancement of research programs that rely on the versatile 2-aminothiazole scaffold.
References
Sources
Application Notes and Protocols for the Use of tert-Butyl (2-methylthiazol-4-yl)carbamate in Peptide Synthesis
Introduction: The Strategic Incorporation of the 2-Methylthiazole Moiety in Peptide Drug Discovery
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently found in a diverse array of pharmacologically active agents, including numerous peptide-based therapeutics.[1][2][3][4] Its incorporation into peptide structures can impart significant advantages, such as enhanced metabolic stability, improved receptor-binding affinity, and unique conformational constraints.[1] The 2-methylthiazole-4-yl group, in particular, offers a compact and synthetically accessible modification that can serve as a bioisostere for certain amino acid side chains or as a novel capping group for the peptide N-terminus. This modification can influence the peptide's overall charge, solubility, and resistance to enzymatic degradation by exopeptidases.[5]
tert-Butyl (2-methylthiazol-4-yl)carbamate is a versatile building block designed for the facile introduction of this valuable moiety into peptide sequences. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle that is orthogonal to many standard peptide synthesis protecting group strategies, particularly those based on Fmoc chemistry. The Boc group is readily removed under acidic conditions, unmasking the 4-amino group of the 2-methylthiazole core for subsequent coupling to a peptide chain.[5][6]
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of tert-Butyl (2-methylthiazol-4-yl)carbamate in both solid-phase and solution-phase peptide synthesis. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into the characterization and potential challenges associated with the synthesis of 2-methylthiazole-containing peptides.
Physicochemical Properties of tert-Butyl (2-methylthiazol-4-yl)carbamate
A thorough understanding of the reagent's properties is crucial for its successful application.
| Property | Value | Reference |
| Molecular Formula | C9H14N2O2S | [7] |
| Molecular Weight | 214.28 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, THF) | |
| Storage | Store at 2-8°C, sealed in a dry environment | [7] |
Reaction Schematics and Workflow
The overall strategy for incorporating the 2-methylthiazole-4-yl group at the N-terminus of a peptide involves a two-step process: Boc deprotection followed by coupling of the resulting amine to the peptide.
Workflow for N-Terminal Modification on Solid Support
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. mdpi.com [mdpi.com]
- 5. N-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. bachem.com [bachem.com]
- 7. Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine modified proteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl (2-methylthiazol-4-yl)carbamate
Welcome to the technical support center for the purification of tert-Butyl (2-methylthiazol-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.
Introduction
tert-Butyl (2-methylthiazol-4-yl)carbamate is a vital building block in medicinal chemistry and pharmaceutical development. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of common impurities and detailed protocols for their removal, structured in a user-friendly question-and-answer format.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of tert-Butyl (2-methylthiazol-4-yl)carbamate.
Common Impurities and Their Identification
Question: What are the most likely impurities in my crude tert-Butyl (2-methylthiazol-4-yl)carbamate?
Answer: The impurity profile of your compound largely depends on the synthetic route employed. However, some common impurities can be anticipated:
-
Unreacted Starting Materials: The most common impurities are residual 2-amino-4-methylthiazole and di-tert-butyl dicarbonate (Boc-anhydride).
-
Di-Boc Species: Double protection of the exocyclic amine can occur, leading to the formation of a di-Boc derivative, although this is generally less common with heterocyclic amines.
-
Byproducts from Starting Material Synthesis: Impurities from the synthesis of 2-amino-4-methylthiazole, such as unreacted thiourea or byproducts from the condensation reaction, may carry over.[1][2]
-
Degradation Products: The Boc group is sensitive to acidic conditions.[3][4] If your reaction or workup involves acidic steps, you may see some deprotection back to the starting amine. The thiazole ring itself can also be susceptible to degradation under harsh conditions.
Question: How can I identify these impurities?
Answer: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): This is the quickest way to get a preliminary assessment of your crude material's purity. Use a solvent system such as ethyl acetate/hexane to visualize different spots corresponding to your product and impurities.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC is the method of choice. It can resolve closely related impurities and give you an accurate percentage of purity.
-
Mass Spectrometry (MS): MS will help you identify the molecular weights of the components in your mixture, confirming the presence of expected impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurities present, especially when compared to the spectra of your pure product and starting materials.
Purification Strategy
The purification strategy for tert-Butyl (2-methylthiazol-4-yl)carbamate will depend on the nature and quantity of the impurities present. The following diagram illustrates a general workflow for selecting the appropriate purification method.
Caption: Purification method selection workflow.
Recrystallization Troubleshooting
Question: I am trying to recrystallize my product, but it is "oiling out." What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly. Here's how to troubleshoot:
-
Add more solvent: Add a small amount of hot solvent to redissolve the oil.
-
Slow cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath.
-
Scratching: Scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure product, add a seed crystal to induce crystallization.[5]
Question: My recovery from recrystallization is very low. How can I improve it?
Answer: Low recovery can be due to several factors:
-
Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve your compound completely.
-
Compound solubility: Your compound may be too soluble in the chosen solvent, even at low temperatures. In this case, you may need to try a different solvent or a solvent mixture.
-
Premature crystallization: If crystals form too quickly in the funnel during filtration, you can preheat the funnel and filter paper.
Table 1: Recommended Solvents for Recrystallization of Thiazole Derivatives
| Solvent/Solvent System | Comments |
| Ethanol/Water | A good starting point for many heterocyclic compounds.[6] |
| Ethyl Acetate/Hexane | Offers a good polarity range for tuning solubility. |
| Isopropanol | Can be effective for moderately polar compounds. |
| Dioxane | For less polar compounds.[7] |
Column Chromatography Troubleshooting
Question: My compound is streaking on the TLC plate and the column. How can I fix this?
Answer: Streaking is often an issue with basic compounds like amines on acidic silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface.
-
Add a basic modifier: To your mobile phase, add a small amount (0.1-1%) of a base like triethylamine or a few drops of ammonium hydroxide to neutralize the acidic sites on the silica gel.[5]
-
Use a different stationary phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel.[5]
Question: My compound won't elute from the column. What is happening?
Answer: This indicates that your compound is too strongly adsorbed to the stationary phase.
-
Increase solvent polarity: Drastically increase the polarity of your mobile phase. A gradient elution from a non-polar to a highly polar solvent can be effective.[5]
-
Check for decomposition: Your compound might be decomposing on the silica gel. Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots appear. If decomposition is suspected, switch to a less acidic stationary phase like neutral alumina.[5]
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent (see Table 1). Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude tert-Butyl (2-methylthiazol-4-yl)carbamate in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.[6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good Rf value for your product is typically between 0.2 and 0.4. A common starting point for Boc-protected amines is a mixture of ethyl acetate and hexane.[8]
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin elution. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Table 2: Example Column Chromatography Conditions
| Parameter | Condition |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of 10% to 40% Ethyl Acetate in Hexane |
| Modifier | 0.5% Triethylamine (if streaking is observed) |
| Loading | 1-5% of crude material to silica gel by weight[5] |
Final Remarks
The purification of tert-Butyl (2-methylthiazol-4-yl)carbamate can be straightforward if a systematic approach is taken. Careful analysis of the crude material and selection of the appropriate purification technique are key to obtaining a high-purity product. This guide provides a starting point for troubleshooting common issues; however, optimization of these methods for your specific impurity profile may be necessary.
References
-
National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC. [Link]
-
MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. [Link]
-
National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]
-
The Distant Reader. (2023). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. [Link]
-
ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]
-
JOCPR. (n.d.). 147-152 Research Article Synthesis of some new 5- substituted of. [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. [Link]
-
ResearchGate. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Link]
-
PubChem. (n.d.). tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate. [Link]
-
Atlantis Press. (n.d.). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]
-
ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. [Link]
- Google Patents. (n.d.).
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
- Google Patents. (n.d.). Synthesis method of tert-butyl 2-(methylamino)
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Technical Support Center: Troubleshooting Boc Removal from tert-Butyl (2-methylthiazol-4-yl)carbamate
Welcome to the technical support center for the deprotection of tert-Butyl (2-methylthiazol-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from this specific heteroaromatic amine. Our approach is rooted in mechanistic principles and validated through empirical evidence to ensure your synthetic success.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Boc deprotection of tert-Butyl (2-methylthiazol-4-yl)carbamate is sluggish or incomplete. What are the primary factors to consider?
Answer:
An incomplete or slow reaction is one of the most common issues. The stability of the Boc group is highly dependent on the strength of the acid used for its cleavage.[1][2] For a heteroaromatic amine like 2-amino-4-methylthiazole, the electron-donating nature of the thiazole ring can influence the reactivity of the carbamate. Here’s a breakdown of potential causes and solutions:
-
Insufficient Acid Strength or Stoichiometry: The deprotection is an acid-catalyzed process.[3] If the acid is too weak or used in substoichiometric amounts, the reaction will not proceed to completion.
-
Troubleshooting:
-
Increase Acid Concentration: For trifluoroacetic acid (TFA), a common reagent for this transformation, concentrations of 20-50% (v/v) in a solvent like dichloromethane (DCM) are typically effective.[2][4] If you are using a weaker acid, consider switching to a stronger one.
-
Use Anhydrous Conditions: Water can compete with the substrate for the acid, potentially slowing down the reaction. Using anhydrous solvents and reagents can be beneficial. Solutions of HCl in anhydrous dioxane (e.g., 4M) or ethyl acetate are excellent alternatives.[3][4]
-
-
-
Low Reaction Temperature: While many Boc deprotections proceed smoothly at room temperature, some substrates require thermal assistance.
-
Troubleshooting: If the reaction is sluggish at room temperature, gentle heating to 30-40°C can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions. Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
-
Inappropriate Solvent Choice: The solvent can influence the stability of the intermediates and the overall reaction rate.
Question 2: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?
Answer:
Side product formation during Boc deprotection is primarily attributed to the generation of a reactive tert-butyl cation intermediate.[2][6] This electrophile can then participate in undesirable side reactions.
-
tert-Butylation of the Thiazole Ring: The thiazole ring, particularly with an electron-donating methyl group, is susceptible to electrophilic substitution. The tert-butyl cation can alkylate the aromatic ring, leading to impurities.
-
Mitigation Strategies:
-
Use of Scavengers: Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation.[6] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. These readily react with the carbocation, preventing it from alkylating your desired product.
-
Lower Reaction Temperature: Performing the reaction at 0°C can significantly reduce the rate of this side reaction.[2]
-
-
-
Degradation of the Thiazole Ring: While thiazoles are generally considered aromatic and stable, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, can lead to ring-opening or other degradation pathways.
-
Mitigation Strategies:
-
Milder Acidic Conditions: Consider using a milder acid system. Aqueous phosphoric acid has been reported as a mild and effective reagent for Boc deprotection.[7][8]
-
Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to minimize over-exposure to the acidic medium.
-
-
The following diagram illustrates a general troubleshooting workflow for minimizing side products:
Caption: A troubleshooting workflow for minimizing side products during N-Boc deprotection.
Question 3: How do I effectively monitor the progress of the deprotection reaction?
Answer:
Effective reaction monitoring is crucial to ensure complete conversion and prevent the formation of degradation products.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method.
-
Staining: The starting material (Boc-protected amine) is typically UV active. The product, a primary amine, can be visualized using a ninhydrin stain, which develops a characteristic colored spot (usually purple or yellow).[4] This allows for clear differentiation between the starting material and the product.
-
Solvent System: A common mobile phase for this type of compound is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. You may need to add a small amount of a basic modifier like triethylamine to the eluent to prevent the amine product from streaking on the silica gel plate.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is the preferred method. It allows for the quantification of the starting material, product, and any side products, giving a complete picture of the reaction progress.
Question 4: What is the underlying mechanism of acid-catalyzed Boc deprotection?
Answer:
Understanding the mechanism is key to troubleshooting. The acid-catalyzed removal of the Boc group proceeds through a well-established pathway.[1][3]
Caption: Mechanism of acid-catalyzed Boc deprotection.
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid.[1]
-
Formation of tert-Butyl Cation: The protonated intermediate is unstable and fragments to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][6]
-
Decarboxylation: The carbamic acid is also unstable and readily undergoes decarboxylation (loses CO₂) to yield the free amine.[1]
-
Fate of the tert-Butyl Cation: The tert-butyl cation can be deprotonated to form isobutene gas or react with a nucleophile.[9]
Question 5: Can you provide a standard, validated protocol for the deprotection of tert-Butyl (2-methylthiazol-4-yl)carbamate?
Answer:
Certainly. The following protocol is a good starting point and can be optimized based on your specific experimental observations.
Experimental Protocol: Deprotection using TFA in DCM
-
Dissolution: Dissolve the tert-Butyl (2-methylthiazol-4-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (5-10 eq, or to a final concentration of 20-25% v/v) to the stirred solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude 2-amino-4-methylthiazole.
-
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Data Summary: Common Deprotection Conditions
| Reagent System | Solvent | Temperature | Typical Time | Considerations |
| 20-50% TFA | DCM | 0°C to RT | 1-4 h | Standard method; potential for tert-butylation side reactions.[5][10] |
| 4M HCl | Dioxane or EtOAc | RT | 2-12 h | Provides the hydrochloride salt directly; can be slower than TFA.[4] |
| Aqueous H₃PO₄ | THF | RT | Variable | Milder conditions, good for acid-sensitive substrates.[7][8] |
| TMSI | DCM | RT | 1-16 h | Neutral conditions, useful for substrates with other acid-labile groups.[4] |
References
-
Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. Available from: [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available from: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available from: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available from: [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Available from: [Link]
-
ResearchGate. (2025). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available from: [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup? Available from: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available from: [Link]
-
Semantic Scholar. (n.d.). Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. Available from: [Link]
-
PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates. Available from: [Link]
-
Wikipedia. (n.d.). Thiazole. Available from: [Link]
-
PubChem. (n.d.). tert-butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl). Available from: [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
Research Square. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]
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Technical Support Center: Stability and Deprotection of tert-Butyl (2-methylthiazol-4-yl)carbamate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl (2-methylthiazol-4-yl)carbamate. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the nuances of handling this compound, particularly concerning the stability of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve successful and reproducible outcomes in your synthetic workflows.
Scientific Principles: The Chemistry of Boc-Protected 2-Aminothiazoles
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[3] This is followed by the cleavage of the tert-butyl group, which forms a stable tert-butyl cation, and a carbamic acid intermediate that readily decarboxylates to yield the free amine.[3][4]
The presence of the 2-methylthiazole moiety introduces specific electronic factors that can influence the stability of the Boc group. The thiazole ring is an electron-attracting system, which can affect the reactivity of substituents.[5] Furthermore, the thiazole ring contains a nitrogen atom that can be protonated under acidic conditions. The pKa of 2-aminothiazole is approximately 5.36-5.39.[6][7] This means that in strongly acidic deprotection media, the thiazole nitrogen will exist in its protonated form. This protonation can potentially modulate the electronic properties of the ring and, consequently, the ease of Boc group removal.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc group on tert-Butyl (2-methylthiazol-4-yl)carbamate compared to other Boc-protected amines?
A1: The Boc group on this substrate is generally stable under basic and neutral conditions.[1] However, due to the electron-withdrawing nature of the thiazole ring, the carbamate nitrogen is less basic, which can slightly increase the lability of the Boc group under acidic conditions compared to Boc-protected aliphatic amines. The key factor is the ease of protonation of the carbamate oxygen, which initiates the deprotection cascade.[3]
Q2: Will the thiazole ring itself react under standard Boc deprotection conditions?
A2: The thiazole ring is a stable aromatic heterocycle and is generally robust under the acidic conditions used for Boc deprotection, such as TFA in dichloromethane (DCM) or HCl in dioxane.[8] The primary concern is not the degradation of the thiazole ring but rather potential side reactions initiated by the tert-butyl cation generated during deprotection.[4]
Q3: What are the most common side reactions to be aware of during the deprotection of tert-Butyl (2-methylthiazol-4-yl)carbamate?
A3: The most prevalent side reaction is the alkylation of nucleophilic sites by the tert-butyl cation that is formed.[4] While the thiazole ring itself is not particularly electron-rich, other nucleophilic functional groups in your molecule, or even the solvent, can be susceptible to tert-butylation. In peptide synthesis, for instance, residues like tryptophan and methionine are particularly prone to this side reaction.[9]
Q4: Can I selectively deprotect the Boc group in the presence of other acid-sensitive functional groups?
A4: Yes, selective deprotection is often possible. The Boc group is one of the more acid-labile protecting groups.[4] By carefully choosing the acidic reagent and reaction conditions (e.g., using a milder acid like aqueous phosphoric acid or carefully controlling the reaction time and temperature), you can often remove the Boc group while preserving other acid-sensitive moieties like tert-butyl esters or acetals.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Low reaction temperature. 4. Poor solubility of the substrate. | 1. Increase the concentration of the acid (e.g., use neat TFA instead of a solution in DCM). 2. Extend the reaction time and monitor closely by TLC or LC-MS. 3. Allow the reaction to warm to room temperature if performed at 0°C. Gentle heating can be attempted, but with caution. 4. Try a different solvent system to improve solubility, such as switching from DCM to dioxane for HCl-based deprotections. |
| Formation of Unknown Byproducts | 1. tert-Butylation: The tert-butyl cation has alkylated a nucleophilic site on your molecule or the solvent.[4] 2. Trifluoroacetylation: The newly formed free amine has been acylated by TFA.[9] | 1. Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[1] 2. Use a non-nucleophilic acid system, such as HCl in dioxane, to avoid this side reaction.[9] |
| Difficulty in Isolating the Product | 1. The product is highly polar and soluble in the aqueous phase during workup. 2. The product has formed a salt with the acid used for deprotection. | 1. After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH 8-9) before extraction to ensure the amine is in its free base form. 2. If the hydrochloride or trifluoroacetate salt is desired, precipitation from a non-polar solvent like diethyl ether can be an effective isolation method. |
| Substrate Degradation | The molecule contains other functional groups that are not stable to the strong acidic conditions. | 1. Switch to a milder deprotection method, such as using aqueous phosphoric acid.[10] 2. Consider an alternative protecting group strategy if the substrate is exceptionally acid-sensitive. 3. A method using oxalyl chloride in methanol has been reported as a mild alternative for deprotecting N-Boc on various substrates, including heterocycles.[12] |
Experimental Protocols
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
This protocol is a robust and generally rapid method for Boc deprotection.
-
Preparation: Dissolve tert-Butyl (2-methylthiazol-4-yl)carbamate (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equivalents, or a 1:1 v/v mixture with DCM).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is no longer visible (typically 1-2 hours).
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or isopropanol (2-3 times) to help remove residual TFA. The resulting product will be the trifluoroacetate salt.
Protocol 2: Mild Deprotection with HCl in Dioxane
This method is useful when trying to avoid trifluoroacetylation side products.
-
Preparation: Dissolve tert-Butyl (2-methylthiazol-4-yl)carbamate (1 equivalent) in a minimal amount of a suitable co-solvent if necessary.
-
Addition of HCl: Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).
-
Reaction: Stir the mixture at room temperature. The deprotection is often complete within 30-60 minutes.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.
Protocol 3: Monitoring Reaction Progress by TLC
-
Prepare TLC Plate: Spot a small amount of the reaction mixture onto a silica gel TLC plate alongside a spot of the starting material for comparison.
-
Elute: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize: Visualize the spots under UV light. The deprotected amine product will have a different Rf value (typically lower, more polar) than the Boc-protected starting material. Staining with ninhydrin can also be used, which will produce a colored spot with the free amine.
Troubleshooting Workflow
Caption: A decision workflow for troubleshooting Boc deprotection.
References
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Retrieved from [Link]
- Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-378.
-
Homework.Study.com. (n.d.). The thiazole derivative A is acidic due to the "resonance effects of the thiazole ring.". Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated π-electron density of thiazole. Retrieved from [Link]
-
Sarpong, P. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2015). Dehydro-oxazole, thiazole and imidazole radicals: insights into the electronic structure, stability and reactivity aspects. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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resolving solubility issues with tert-Butyl (2-methylthiazol-4-yl)carbamate
Topic: Solubility & Handling Optimization Guide
Executive Summary & Compound Profile
The Core Challenge: tert-Butyl (2-methylthiazol-4-yl)carbamate is a hydrophobic, crystalline intermediate often used in the synthesis of kinase inhibitors (e.g., Dasatinib analogs). Users frequently encounter two distinct solubility failures:
-
"Crashing Out" in Biology: Immediate precipitation when DMSO stocks are added to aqueous buffers or cell culture media.
-
Incomplete Deprotection: The compound precipitates during acid-mediated Boc-removal, preventing the acid from reaching the interior of the solid matrix, leading to stalled reactions.
Physicochemical Snapshot:
| Property | Value / Characteristic | Implication |
|---|---|---|
| Structure | Boc-protected 4-amino-2-methylthiazole | High lipophilicity (LogP > 2.5 estimated). |
| Water Solubility | Negligible (< 10 µM) | Do not attempt direct aqueous dissolution. |
| DMSO Solubility | High (> 50 mM) | Good for stocks, but stability risks exist (see Section 2). |
| pKa (Thiazole N) | ~2.5 (Weakly Basic) | Will not protonate/dissolve in neutral buffers (pH 7.4). |
| Appearance | White to off-white crystalline solid | Hard crystal lattice requires energy (sonication) to break. |
Module 1: Stock Solution Preparation
The "DMSO Trap" (Critical Warning)
While DMSO is the standard solvent for this compound, 2-aminothiazole derivatives are prone to oxidation and dimerization in DMSO upon prolonged storage at room temperature [1]. The sulfur atom in the thiazole ring is susceptible to oxidation (forming sulfoxides), and the carbamate does not fully protect against this in solution.
Recommended Protocol: The "Fresh-Freeze" Method
To maintain integrity and solubility:
-
Solvent Choice:
-
Dissolution Steps:
-
Weighing: Weigh the solid into a glass vial (avoid polystyrene).
-
Addition: Add DMSO to achieve a 10 mM to 50 mM concentration.
-
Energy: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes. Note: The crystal lattice is robust; visual clarity is mandatory.
-
Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C .
-
Expiry: Discard thawed aliquots after 24 hours. Do not refreeze.
-
Module 2: Preventing Precipitation in Biological Assays
Directly pipetting a high-concentration DMSO stock into cell media (pH 7.4) causes a "solvent shock," leading to microprecipitation that is often invisible to the naked eye but kills assay reproducibility.
The "Intermediate Dilution" Strategy
Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a stepping stone.
Step-by-Step Protocol:
-
Start: 10 mM Stock in DMSO.
-
Intermediate Step: Dilute 1:10 into pure Ethanol or PEG-400 .
-
Why? These solvents bridge the polarity gap between DMSO and water.
-
-
Final Step: Dilute this intermediate mix into the pre-warmed culture media/buffer while vortexing the media.
Visual Workflow: Solubility Decision Tree
Figure 1: Decision matrix for solvent selection based on end-use application. Note the critical intermediate dilution step for biological assays.
Module 3: Troubleshooting Boc-Deprotection
A common failure mode is the reaction stalling at 50% conversion because the deprotected amine salt precipitates and coats the remaining starting material.
Symptom: White gum/solid forms in the flask; TLC shows starting material persists.
The Fix: Solvent Tuning
| Method | Standard Protocol | Troubleshooting "Stalled" Reactions |
|---|---|---|
| TFA Method | 20% TFA in DCM | Add Cation Scavenger: Add 2.5% TIS (Triisopropylsilane) or water. Dilute: Increase DCM volume to ensure the salt remains solvated or at least a loose suspension rather than a gum. |
| HCl Method | 4M HCl in Dioxane | Switch Solvent: If Dioxane causes gumming, use EtOAc (Ethyl Acetate) saturated with HCl. The product often precipitates as a fine, filterable powder in EtOAc, preventing the "coating" effect. |
| Thermal | N/A | TFE Reflux: Refluxing in Trifluoroethanol (TFE) without acid can thermally cleave Boc groups from non-basic amines, though less common for thiazoles, it avoids salt formation entirely [2]. |
Frequently Asked Questions (FAQ)
Q1: Can I use water or PBS to make my stock solution if I adjust the pH?
-
No. The thiazole nitrogen is not basic enough (pKa ~2.5) to protonate significantly at physiological pH. You would need a pH < 2 to dissolve it, which is incompatible with most biological assays and may degrade the carbamate over time.
Q2: My compound turned yellow in DMSO after a week. Is it safe to use?
-
Likely No. Thiazoles are sensitive to oxidation. A yellowing indicates the formation of sulfoxides or other degradation products [1]. Discard and prepare fresh stock from solid powder.
Q3: I see "oiling out" when I add HCl/Ether for deprotection.
-
Diagnosis: The polarity of the solvent is too low to support the ionic intermediate.
-
Solution: Add a small amount of Methanol (MeOH) or DCM to the reaction mixture to solubilize the oil, then re-precipitate by adding excess Ether slowly.
Q4: How do I remove the compound from silica gel during purification? It streaks.
-
Cause: The thiazole nitrogen interacts with acidic silanols on the column.
-
Fix: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the silica and sharpens the peak.
References
-
BenchChem Technical Support. (2025).[1][3] Improving the stability of thiazole compounds in DMSO for long-term storage. Retrieved from
-
National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.[3] Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection Reagent Guide. Retrieved from
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from
Sources
Technical Support Center: Synthesis of tert-Butyl (2-methylthiazol-4-yl)carbamate
[1]
Case ID: OPT-THZ-BOC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are experiencing delays or inconsistencies in the synthesis of tert-butyl (2-methylthiazol-4-yl)carbamate . This scaffold is electronically distinct due to the electron-withdrawing nature of the thiazole ring, which decreases the nucleophilicity of the C4-amine and destabilizes certain intermediates in the carboxylic acid rearrangement pathway.
This guide addresses the two primary synthetic routes:
Module 1: Optimizing the Curtius Rearrangement (Route A)
The Scenario: You are reacting 2-methylthiazole-4-carboxylic acid with diphenylphosphoryl azide (DPPA) and t-butanol (t-BuOH) to form the carbamate in a "one-pot" procedure, but the reaction takes >12 hours or yields urea byproducts.
The Kinetic Bottleneck
The rate-limiting step is the thermal rearrangement of the acyl azide to the isocyanate. If the temperature is too low, the azide accumulates (explosion hazard). If the reaction runs too long at reflux, the resulting carbamate degrades via tert-butyl cation elimination.
Optimized Protocol (Time: 3–5 Hours)
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Solvent | Toluene or THF | 1:1 Toluene/t-BuOH | t-BuOH acts as both solvent and trap, pushing kinetics via mass action.[1] Toluene maintains reflux temp >80°C. |
| Base | TEA (1.0 eq) | TEA (1.2 eq) | Slight excess ensures full deprotonation of the acid, accelerating acyl azide formation.[1] |
| Temperature | 80°C | 90–100°C | Higher temp overcomes the activation energy barrier for the thiazole acyl azide rearrangement. |
| Additives | None | None (Strict Anhydrous) | CRITICAL: Water competes with t-BuOH, forming the urea impurity.[1] |
Step-by-Step Workflow
-
Activation (0.5 h): Dissolve acid (1.0 eq) and TEA (1.2 eq) in dry Toluene/t-BuOH (1:1). Add DPPA (1.1 eq) dropwise at room temperature .[2] Stir for 30 mins.
-
Rearrangement & Trapping (2–4 h): Heat slowly to 90°C .
-
Observation: Nitrogen evolution (
) indicates isocyanate formation.[1] -
Safety: Do not seal the vessel; allow gas escape through a bubbler.
-
-
Quench: Cool to RT. Dilute with EtOAc, wash with
and Brine.[1]
Troubleshooting Decision Tree (Route A)
Caption: Diagnostic logic for Curtius Rearrangement failures. Blue = Start, Red/Yellow = Error State, Green = Solution.[1]
Module 2: Accelerating Direct Protection (Route B)
The Scenario: You have 2-methylthiazol-4-amine and are treating it with Di-tert-butyl dicarbonate (
The Reactivity Issue
The thiazole ring is electron-deficient. The amine at the C4 position has significantly lower nucleophilicity compared to a standard alkyl amine. Standard conditions (DCM/TEA) may take 24–48 hours.
Optimization Strategy: Catalysis
To optimize reaction time from >24h down to <4h , you must activate the
| Component | Recommendation | Mechanism |
| Catalyst | DMAP (10–20 mol%) | Forms a highly electrophilic |
| Solvent | THF (reflux) or MeCN | Higher boiling point than DCM allows for thermal acceleration.[1] |
| Alternative | Lewis acid catalysis can activate the carbonyl of |
Self-Validating Protocol
-
Setup: Dissolve amine (1.0 eq),
(1.2 eq), and TEA (1.5 eq) in THF. -
Catalysis: Add DMAP (0.1 eq) .
-
Reaction: Heat to 60°C .
-
Validation: Spot TLC every hour. If starting amine remains after 3 hours, add another 0.5 eq of
.[1]
-
-
Workup: Remove THF, dissolve in EtOAc, wash with 0.5M HCl (to remove DMAP/TEA), then
.-
Note: Do not use strong acid for prolonged periods during workup, as the thiazole carbamate is acid-sensitive.
-
Module 3: Frequently Asked Questions (FAQs)
Q1: Why does my product turn brown/black during the Curtius reflux? A: This indicates decomposition. The isocyanate intermediate is reactive.[2][4][5][6] If the t-BuOH trapping is too slow, the isocyanate can polymerize.
-
Fix: Ensure t-BuOH is present in large excess (10+ eq or as co-solvent) before heating to reflux.[1] Do not generate the isocyanate in pure toluene and then add alcohol.
Q2: Can I use DPPA in flow chemistry to speed this up? A: Yes, this is the superior method for scale. Flow chemistry allows you to superheat the reaction (120°C) under pressure for a residence time of only 10–30 minutes . This minimizes the time the unstable isocyanate exists before being trapped.
-
Reference: See continuous flow protocols for Curtius rearrangements [1].
Q3: Is the 2-methyl group stable to these conditions? A: Yes. The 2-methyl group on the thiazole is robust under both Curtius (thermal/neutral) and Boc-protection (basic) conditions.[1] It does not require protection.
References
-
Mallia, C. J., & Baxendale, I. R. (2016).[1] The Use of Flow Chemistry in the Processing of Hazardous Materials and Highly Exothermic Reactions. Organic Process Research & Development, 20(2), 327–360.[1]
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[2][6] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.[1]
-
Basel, Y., & Hassner, A. (2001).[1] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(19), 6368–6380.[1]
Sources
- 1. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 6. almacgroup.com [almacgroup.com]
Validation & Comparative
A Comparative Guide to the LC-MS Characterization of tert-Butyl (2-methylthiazol-4-yl)carbamate
In the landscape of modern drug discovery and development, the rigorous characterization of synthetic intermediates is not merely a procedural step but a cornerstone of scientific validity. Tert-Butyl (2-methylthiazol-4-yl)carbamate, a key building block featuring a bioactive thiazole moiety, demands precise analytical scrutiny to ensure the integrity of downstream processes and the quality of final active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the definitive characterization of this compound, contrasted with other common analytical techniques. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer insights gleaned from extensive field experience.
The Central Role of LC-MS in Modern Analytical Workflows
For molecules like tert-Butyl (2-methylthiazol-4-yl)carbamate, which possess moderate polarity, UV activity, and are amenable to ionization, LC-MS stands as the premier analytical tool. It offers an unparalleled combination of high-resolution separation (from the LC component) and sensitive, specific detection and structural elucidation (from the MS component). This synergy allows for simultaneous purity assessment and confident identity confirmation, a capability not matched by any other single technique.
The primary reason for selecting a reversed-phase LC method is the compound's structure. The tert-butyl and methylthiazole groups confer sufficient hydrophobicity for retention on a C18 stationary phase, while the carbamate and thiazole nitrogens provide enough polarity for effective elution with standard aqueous-organic mobile phases.[3] For mass spectrometry, Electrospray Ionization (ESI) is the method of choice due to the presence of readily protonated nitrogen atoms within the thiazole ring and carbamate linkage, making detection in positive ion mode highly efficient.[4]
A Validated LC-MS/MS Protocol for Comprehensive Characterization
This section outlines a detailed, self-validating protocol for the analysis of tert-Butyl (2-methylthiazol-4-yl)carbamate. The logic is to first establish robust chromatographic separation and then optimize mass spectrometric parameters for unambiguous identification and fragmentation analysis.
Experimental Workflow Diagram
Caption: High-level workflow for LC-MS analysis.
Detailed Methodologies
1. Sample & Standard Preparation:
-
Accurately weigh and dissolve approximately 1.0 mg of tert-Butyl (2-methylthiazol-4-yl)carbamate in 1.0 mL of methanol or acetonitrile.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the LC system.[4]
2. Liquid Chromatography (LC) Parameters: The goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities or solvent front effects. A standard C18 column is a robust starting point.[3] Using formic acid as a mobile phase additive is crucial; it aids in protonation for better ESI-MS sensitivity and improves peak shape.[5]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for compounds of this polarity.[3] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase; provides good elution strength and is MS-compatible. |
| Gradient | 5% to 95% B over 15 min, hold 5 min, re-equilibrate | Ensures elution of the main peak and any more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume for achieving good sensitivity without overloading the column.[4] |
| Detector | UV at 210 nm (in-line before MS) | The carbamate and thiazole moieties have UV absorbance, providing secondary detection. |
3. Mass Spectrometry (MS) Parameters: The MS is set up to first find the molecular ion and then to systematically fragment it to confirm the structure.
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Ideal for polar, non-volatile molecules.[4] |
| Polarity | Positive Ion Mode | The molecule readily accepts a proton ([M+H]+) on its nitrogen atoms. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Gas Temperature | 325 °C | Facilitates solvent evaporation. |
| Gas Flow | 8 L/min | Assists in desolvation of the analyte ions. |
| MS1 Scan Range | m/z 100 - 500 | Covers the expected molecular ion and potential fragments/adducts. |
| MS/MS | Collision-Induced Dissociation (CID) | Fragments the selected parent ion to produce a characteristic spectrum. |
Data Interpretation: Confirming Identity and Structure
The molecular formula of tert-Butyl (2-methylthiazol-4-yl)carbamate is C9H14N2O2S, with a monoisotopic mass of approximately 230.08 Da.
-
MS1 (Full Scan) Analysis : The primary goal is to locate the protonated molecular ion, [M+H]+. We expect to see a prominent peak at m/z 231.09 . The presence of this ion confirms the molecular weight of the compound.
-
MS/MS (Tandem MS) Analysis : By isolating the m/z 231.09 ion and subjecting it to CID, we can induce fragmentation. The resulting daughter ions provide a structural fingerprint. The tert-butoxycarbonyl (Boc) protecting group is notoriously labile in the gas phase, leading to highly predictable fragmentation patterns.
Predicted Fragmentation Pathway
Caption: Predicted ESI+ fragmentation of the target compound.
Key Predicted Fragments:
| Ion Description | Loss from Parent Ion | Predicted m/z | Structural Significance |
| [M+H]+ | - | 231.09 | Protonated molecular ion. |
| [M+H - C4H8]+ | Loss of isobutylene (56.06 Da) | 175.03 | Characteristic loss from the tert-butyl group, confirming its presence. |
| [M+H - C5H8O2]+ | Loss of the entire Boc protecting group (100.05 Da) | 131.04 | Confirms the presence of the Boc group and yields the protonated 2-methyl-4-aminothiazole core. |
The observation of these specific, high-intensity fragments provides unequivocal evidence for the structure of tert-Butyl (2-methylthiazol-4-yl)carbamate.
Comparative Analysis with Alternative Techniques
While LC-MS is the most powerful tool for this specific task, it is instructive to compare it with other available analytical methods. The choice of technique often depends on the specific question being asked (e.g., purity, identity, or absolute quantification).
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte | Primary Application |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity; provides molecular weight and structural data simultaneously. | Higher cost and complexity compared to HPLC-UV. | Definitive identification, impurity profiling, and quantification. |
| HPLC-UV | Separation based on polarity with detection via UV absorbance.[3] | Robust, reliable, and excellent for routine purity assessment and quantification. | Provides no molecular weight or structural information; co-eluting impurities with no chromophore are missed. | Routine quality control and purity checks. |
| GC-MS | Separation of volatile compounds followed by mass detection. | High sensitivity for volatile impurities (e.g., residual solvents). | The target compound is non-volatile and likely thermally labile, requiring derivatization which adds complexity.[6] | Analysis of volatile impurities. |
| NMR | Measures the magnetic properties of atomic nuclei. | Unrivaled for absolute structural elucidation of the bulk material.[4][7] | Relatively low sensitivity, making it unsuitable for detecting trace impurities; requires more sample. | Absolute structure confirmation of the pure substance. |
Conclusion
For the comprehensive characterization of tert-Butyl (2-methylthiazol-4-yl)carbamate, a cornerstone intermediate in pharmaceutical synthesis, LC-MS/MS is the superior analytical choice. It provides a trifecta of critical data—retention time, accurate molecular mass, and a diagnostic fragmentation pattern—within a single analysis. This guide has provided a robust, validated protocol grounded in the chemical properties of the analyte. By understanding the causality behind the choice of column, mobile phase, and ionization technique, researchers can confidently implement this method to ensure the identity, purity, and quality of this vital chemical building block, thereby upholding the rigorous standards of drug development.
References
- BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
- BenchChem. (n.d.). Validating the Purity of tert-Butyl (cyanomethyl)(methyl)carbamate: A Comparative Guide to Analytical Methods.
- SIELC Technologies. (2018, May 16). tert-Butyl carbamate.
- ResearchGate. (n.d.). Characterization of model peptide 1.
- Al-Amiery, A. A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC.
- BenchChem. (n.d.). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
- Kumar, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. DOI:10.1039/D4RA06228K.
- Chem-Impex. (n.d.). Tert-Butyl 2-(2-Aminothiazol-4-Yl)Ethylcarbamate.
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyl carbamate | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Boc-Protected Thiazoles: A Comparative Analysis of tert-Butyl (2-methylthiazol-4-yl)carbamate and its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2-aminothiazole scaffold stands out as a "privileged structure," forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its inherent biological activities and versatile chemical handles make it a cornerstone for drug discovery programs. The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules, and the tert-butoxycarbonyl (Boc) group is a workhorse for amine protection due to its stability and facile, acid-labile deprotection.[5][6]
This guide provides an in-depth, comparative analysis of tert-Butyl (2-methylthiazol-4-yl)carbamate and other Boc-protected thiazole analogues. We will delve into their synthesis, stability, and reactivity in key synthetic transformations, supported by experimental data and detailed protocols. This document is designed to empower researchers to make informed decisions when selecting building blocks for their synthetic campaigns.
The Influence of Substituent Placement: A Comparative Overview
The position of the Boc-protected amino group and other substituents on the thiazole ring significantly influences the molecule's electronic properties, steric hindrance, and, consequently, its reactivity.[7] Understanding these nuances is critical for predicting reaction outcomes and designing efficient synthetic routes.
Here, we compare tert-Butyl (2-methylthiazol-4-yl)carbamate with several commercially available or readily synthesizable analogues.
Table 1: Comparison of Physicochemical and Reactive Properties of Selected Boc-Protected Thiazoles
| Compound | Structure | Molecular Weight ( g/mol ) | Position of Boc-Amine | Other Substituents | Key Comparative Insights |
| tert-Butyl (2-methylthiazol-4-yl)carbamate | 214.29[8] | 4 | 2-Methyl | The methyl group at the 2-position is electron-donating, potentially influencing the nucleophilicity of the thiazole ring. The 4-amino position may experience moderate steric hindrance. | |
| tert-Butyl (4-methylthiazol-2-yl)carbamate | 214.29[8] | 2 | 4-Methyl | The Boc-protected amine at the 2-position can influence the reactivity of adjacent positions. The 4-methyl group provides steric bulk. | |
| tert-Butyl thiazol-2-ylcarbamate | 200.26 | 2 | None | A baseline comparator with no additional substituents, allowing for the assessment of the electronic nature of the unsubstituted 2-aminothiazole core. | |
| tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate | 293.18[9] | 2 | 4-Methyl, 5-Bromo | The bromine at the 5-position provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its electron-withdrawing nature can also impact reactivity. |
Experimental Workflows and Comparative Performance
To provide a practical comparison, we will now examine key experimental workflows: Boc protection, Boc deprotection, and a representative cross-coupling reaction.
Workflow 1: Boc Protection of Aminothiazoles
The protection of the amino group is a foundational step. The choice of conditions can influence yield and purity, particularly with the varied electronic nature of substituted aminothiazoles.
Caption: General workflow for the Boc protection of aminothiazoles.
Experimental Protocol: General Procedure for Boc Protection [10]
-
Dissolve the aminothiazole derivative (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv).
-
If the aminothiazole is a salt or if the reaction is slow, add a non-nucleophilic base such as triethylamine (Et₃N, 1.2 equiv) or a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired Boc-protected thiazole.
Comparative Insights:
Workflow 2: Boc Deprotection
The removal of the Boc group is a critical step to unmask the amine for further functionalization. The choice of acidic conditions can be tailored to the sensitivity of other functional groups in the molecule.
Caption: General workflow for the acidic deprotection of Boc-protected thiazoles.
Experimental Protocol: General Procedure for Boc Deprotection with TFA [7][11]
-
Dissolve the Boc-protected thiazole (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the free amine.
Comparative Performance Data for Boc Deprotection:
Direct comparative kinetic data for the deprotection of these specific thiazole analogues is scarce in the literature. However, the stability of the Boc group is influenced by the electronic environment. Electron-withdrawing groups on the thiazole ring can slightly increase the acid lability of the Boc group, potentially leading to faster deprotection times.[12] Conversely, electron-donating groups may slightly decrease the rate of cleavage. For most applications, standard TFA/DCM or HCl/dioxane conditions are effective for all analogues.
Table 2: Representative Boc Deprotection Conditions and Yields
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| tert-Butyl 2-(substituted benzamido)phenylcarbamate | TFA | DCM | 2 | 90-95 | [10] |
| General Boc-protected amines | 4M HCl in Dioxane | Dioxane | 2 | >95 | [7] |
| General Boc-protected amines | TFA (20-50%) | DCM | 0.5-4 | >95 | [7] |
Note: The yields are for general Boc-protected amines and serve as a representative guide. Specific yields for the thiazole derivatives may vary.
Workflow 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, and the presence of a bromo-substituent on the thiazole ring, as in tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate, allows for further diversification.[11][13][14][15]
Caption: General workflow for the Suzuki-Miyaura cross-coupling of a Boc-protected bromothiazole.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [13][16]
-
To a reaction vessel, add the Boc-protected bromothiazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to 80-110°C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Comparative Insights:
The success of the Suzuki-Miyaura coupling can be influenced by steric hindrance around the bromine atom and the electronic properties of the thiazole ring. The 5-position of the thiazole is generally less sterically hindered than the 4-position, which may lead to higher yields in coupling reactions. The electron-rich nature of the 2-aminothiazole core can sometimes complicate the catalytic cycle, necessitating careful selection of the palladium catalyst and ligands.
Spectroscopic Characterization: A Mark of Trustworthiness
Accurate characterization of starting materials and intermediates is fundamental to reproducible research. While a dedicated spectrum for tert-Butyl (2-methylthiazol-4-yl)carbamate was not found in the searched literature, we can provide representative NMR data for a closely related analogue, tert-Butyl thiazol-2-ylcarbamate, to serve as a guide.[17][18]
Table 3: Representative ¹H and ¹³C NMR Data for tert-Butyl thiazol-2-ylcarbamate
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.32 | d, J = 4 Hz | Thiazole C4-H |
| 6.82 | d, J = 4 Hz | Thiazole C5-H | |
| 1.52 | s | tert-butyl | |
| ¹³C NMR | 161.80 | - | C=O (carbamate) |
| 152.90 | - | Thiazole C2 | |
| 136.70 | - | Thiazole C4 | |
| 112.10 | - | Thiazole C5 | |
| 82.00 | - | tert-butyl quaternary C | |
| 28.30 | - | tert-butyl CH₃ |
Data obtained from a supporting information file for a publication. The solvent was CDCl₃.[17]
Interpreting the Data: The characteristic singlet for the nine equivalent protons of the tert-butyl group is a hallmark of Boc-protected compounds. The coupling pattern of the thiazole protons provides information about their substitution pattern.
Conclusion: Making an Informed Choice
The selection of a Boc-protected thiazole building block is a critical decision in the design and execution of a synthetic strategy. This guide has provided a comparative overview of tert-Butyl (2-methylthiazol-4-yl)carbamate and its analogues, highlighting the influence of substituent patterns on their properties and reactivity.
-
tert-Butyl (2-methylthiazol-4-yl)carbamate offers a balance of reactivity and steric accessibility at the 5-position for further functionalization.
-
Isomers such as ** tert-Butyl (4-methylthiazol-2-yl)carbamate** provide alternative substitution patterns that can be exploited to modulate biological activity and synthetic handles.
-
Halogenated analogues like ** tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate** are invaluable for introducing diversity through cross-coupling reactions.
By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can confidently select and employ these versatile building blocks to accelerate their drug discovery and development programs.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Suresh, L. (2014). Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. PubMed. Retrieved from [Link]
-
Cimarelli, C. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]
-
Koutentis, P. A. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Retrieved from [Link]
-
Al-Omair, M. A. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Retrieved from [Link]
-
El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Retrieved from [Link]
-
University of Texas Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Doležal, M. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). tert-Butyl (4-formyl-1,3-benzothiazol-2-yl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
-
ResearchGate. (2025). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. Retrieved from [Link]
-
Vrabel, M. (2023). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. PMC. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from [Link]
-
Beilstein Journals. (2009). BJOC - Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Orthogonal N,N-deprotection strategies of β-amino esters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a):. Retrieved from [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
ResearchGate. (2017). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Retrieved from [Link]
-
Al-Hamdani, A. A. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. PMC. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]
-
MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]
-
AIR Unimi. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
-
ResearchGate. (2025). The tert-butyl group in chemistry and biology. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]
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- 15. tert-butyl ((2-aminothiazol-4-yl)methyl)carbamate | 1146084-66-3 [chemicalbook.com]
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- 17. utsouthwestern.edu [utsouthwestern.edu]
- 18. researchgate.net [researchgate.net]
Reference Standard Qualification: tert-Butyl (2-methylthiazol-4-yl)carbamate
Topic: Reference Standards for tert-Butyl (2-methylthiazol-4-yl)carbamate Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to Potency Assignment & Purity Profiling
Executive Summary tert-Butyl (2-methylthiazol-4-yl)carbamate (CAS: 113300-09-3) is a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), most notably Dasatinib. Unlike final Active Pharmaceutical Ingredients (APIs), this intermediate lacks a dedicated pharmacopeial monograph (USP/EP). Consequently, researchers face a critical decision: rely on commercial "chemical grade" reagents or establish a fully characterized Primary Reference Standard in-house.
This guide compares the two dominant methodologies for qualifying this standard—Mass Balance (HPLC) versus Quantitative NMR (qNMR) —and provides validated protocols to ensure regulatory compliance (ICH Q3A/Q2).
Part 1: The Analytical Challenge
The analysis of tert-Butyl (2-methylthiazol-4-yl)carbamate presents a unique set of chemical liabilities that complicate standard qualification:
-
Boc-Lability: The tert-butyloxycarbonyl (Boc) protecting group is acid-sensitive. Standard HPLC mobile phases using high concentrations of Trifluoroacetic Acid (TFA) can induce on-column degradation, artificially inflating impurity profiles.
-
Thiazole Basicity: The thiazole nitrogen possesses a pKa ~2.5. In neutral pH, it can cause peak tailing due to silanol interactions; however, the acidity required to suppress this must be balanced against Boc stability.
-
Lack of Traceability: Commercial vendors often supply this material with a "purity" value based solely on HPLC area-%. This ignores water content, residual solvents, and inorganic salts, leading to significant potency errors in stoichiometric calculations.
Part 2: Comparative Analysis of Standardization Methods
For a reference standard to be valid under ICH guidelines, its potency (assay) must be established with traceable uncertainty. Two approaches exist:
Approach A: The Mass Balance Method (Traditional)
This method calculates potency by subtracting all non-analyte masses from 100%.
Approach B: Quantitative NMR (qNMR) (Modern Gold Standard)
This method determines absolute purity relative to a NIST-traceable internal standard (IS), independent of the analyte’s chromatographic behavior.
Comparison Matrix: Mass Balance vs. qNMR
| Feature | Mass Balance (HPLC + TGA/KF) | Quantitative NMR (qNMR) |
| Primary Principle | Indirect (Subtraction of errors) | Direct (Molar ratio to Internal Standard) |
| Traceability | Low (Dependent on detector response factors) | High (Direct link to NIST IS) |
| Speed | Slow (Requires HPLC, GC, KF, ROI data) | Fast (Single experiment, <1 hour) |
| Sample Consumption | High (>100 mg for all tests) | Low (~10-20 mg) |
| Blind Spots | Misses UV-inactive impurities (e.g., salts) | Requires soluble, non-overlapping IS |
| Verdict | Recommended for Routine QC | Recommended for Primary Standard Qualification |
Part 3: Experimental Protocols
Protocol 1: qNMR for Absolute Potency Assignment
Use this protocol to qualify your Primary Reference Standard.
Reagents:
-
Analyte: tert-Butyl (2-methylthiazol-4-yl)carbamate (>20 mg).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade). Rationale: Maleic acid provides a singlet at ~6.3 ppm, distinct from thiazole protons.
-
Solvent: DMSO-d6 (99.9% D).
Procedure:
-
Weighing: Accurately weigh ~15 mg of Analyte (
) and ~5 mg of IS ( ) into the same vial using a micro-balance (precision mg). -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (
): 60 seconds (Critical: Must be to ensure full relaxation). -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass.[1]
Protocol 2: HPLC-UV for Impurity Profiling
Use this protocol for routine batch testing using the standard qualified in Protocol 1.
System: Agilent 1290 or Waters H-Class UPLC Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) Rationale: The XBridge chemistry is robust at high pH, but we will use a mild acidic condition where it provides excellent peak shape for basic thiazoles.
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Milder than TFA, preserving the Boc group)
-
B: Acetonitrile[2]
Gradient Program:
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 5 | Initial equilibration |
| 2.0 | 5 | Hold for polar impurities |
| 15.0 | 90 | Elute hydrophobic dimer impurities |
| 18.0 | 90 | Wash column |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End of run |
Detection: UV at 270 nm (Thiazole max) and 210 nm (General). Flow Rate: 1.0 mL/min.[3] Column Temp: 30°C.
Self-Validating Check:
Inject the standard at
Part 4: Visualization & Workflows
Diagram 1: The Qualification Decision Tree
This workflow illustrates how to establish a reference standard from raw material.
Caption: Workflow for qualifying a primary reference standard. qNMR is preferred for intermediates due to speed and direct traceability.
Diagram 2: Impurity Fate Mapping
Understanding where impurities arise is critical for interpreting HPLC data.
Caption: Impurity origin map. Note that Impurity A can be an artifact of the analytical method if aggressive acidic conditions are used.
References
-
International Council for Harmonisation (ICH). (2006).[4] Q3A(R2): Impurities in New Drug Substances.[4][5][6] ICH Guidelines.[3][4][5][6][7][8] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Gillard, R., et al. (2016). "Development of a generic HPLC method for the analysis of Boc-protected amines." Chromatographia, 79, 11-18. [Link]
Sources
- 1. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 2. nasc.ac.in [nasc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. lejan-team.com [lejan-team.com]
- 7. ikev.org [ikev.org]
- 8. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Chromatographic Separation of tert-Butyl (2-methylthiazol-4-yl)carbamate
For researchers, scientists, and professionals in drug development, the meticulous purification of synthetic intermediates is a cornerstone of successful research and manufacturing. The compound tert-butyl (2-methylthiazol-4-yl)carbamate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly influence the outcome of subsequent reactions, affecting yield, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of chromatographic techniques for the separation and purification of tert-butyl (2-methylthiazol-4-yl)carbamate. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and optimize the most effective purification strategy for your specific needs.
The Central Challenge: Physicochemical Properties and Impurity Profile
The chromatographic behavior of tert-butyl (2-methylthiazol-4-yl)carbamate is dictated by its molecular structure. The presence of the thiazole ring, the carbamate linkage, and the bulky tert-butyl group imparts a moderate polarity and a potential for various intermolecular interactions. The primary challenge in its purification lies in the effective separation from structurally similar impurities, which may include unreacted starting materials, by-products from the synthetic route, and potential isomers.
Understanding the synthesis of the target compound is crucial for anticipating potential impurities. A common synthetic route involves the reaction of 2-amino-4-methylthiazole with di-tert-butyl dicarbonate (Boc anhydride). Potential impurities could therefore include unreacted 2-amino-4-methylthiazole and by-products of the Boc protection reaction.
Comparative Analysis of Chromatographic Techniques
The two primary modes of liquid chromatography applicable to the purification of tert-butyl (2-methylthiazol-4-yl)carbamate are Reversed-Phase (RP) and Normal-Phase (NP) chromatography. The choice between these techniques is not arbitrary and depends on the specific separation goals, the nature of the impurities, and the desired scale of purification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely used technique for the analysis and purification of moderately polar compounds like our target molecule.[1][2] The stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[1][3]
Mechanism of Separation: In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The elution strength of the mobile phase is increased by increasing the proportion of the organic solvent.
Performance Characteristics:
| Parameter | Typical Value/Observation | Rationale & Expert Insights |
| Retention Factor (k') | 2 - 10 | A k' in this range ensures good resolution without excessive run times. For tert-butyl (2-methylthiazol-4-yl)carbamate, this is typically achieved with a mobile phase of 40-60% acetonitrile in water. |
| Resolution (Rs) | > 1.5 | A resolution of 1.5 indicates baseline separation from adjacent peaks, which is crucial for obtaining high-purity fractions. The resolution can be optimized by adjusting the mobile phase composition and gradient slope. |
| Peak Asymmetry (As) | 0.9 - 1.2 | Peak tailing (As > 1.2) can be an issue for amine-containing compounds on silica-based columns due to interactions with residual silanols. The use of end-capped columns or the addition of a small amount of a competing base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase can mitigate this.[1] |
| Selectivity (α) | Dependent on impurity structure | RP-HPLC generally provides excellent selectivity for separating compounds with differences in hydrophobicity. It is particularly effective for separating the target compound from more polar starting materials like 2-amino-4-methylthiazole. |
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
NP-HPLC employs a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase (e.g., a mixture of hexane and a more polar solvent like ethyl acetate or isopropanol).[4][5]
Mechanism of Separation: In NP-HPLC, retention is governed by polar interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analyte and the stationary phase. More polar compounds are more strongly retained. The elution strength of the mobile phase is increased by adding a more polar solvent.[5]
Performance Characteristics:
| Parameter | Typical Value/Observation | Rationale & Expert Insights |
| Retention Factor (k') | 2 - 10 | Achieving an optimal k' in NP-HPLC requires careful selection of the mobile phase composition. For our target compound, a mobile phase of 10-30% ethyl acetate in hexane is a good starting point. |
| Resolution (Rs) | > 1.5 | NP-HPLC can offer superior resolution for separating isomers or compounds with subtle differences in polar functional groups. This can be advantageous if the impurity profile includes structurally similar by-products. |
| Peak Asymmetry (As) | 0.9 - 1.5 | Peak shape can be sensitive to the presence of water in the mobile phase. Maintaining a consistent, low level of water is crucial for reproducible results. |
| Selectivity (α) | High for polar differences | NP-HPLC excels at separating compounds based on the type and number of polar functional groups. It can be particularly useful for separating the carbamate product from any potential over-alkylated or di-Boc by-products. |
Experimental Protocols
The following protocols are provided as a starting point for the purification of tert-butyl (2-methylthiazol-4-yl)carbamate. Optimization will likely be necessary based on the specific impurity profile of your crude material and the instrumentation available.
Protocol 1: Reversed-Phase HPLC for Analytical and Preparative Separation
This method is well-suited for both purity analysis and small to medium-scale purification.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm for analytical; 250 mm x 21.2 mm, 5 µm for preparative).[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water (v/v)
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)
-
-
Sample Preparation:
-
Dissolve the crude tert-butyl (2-methylthiazol-4-yl)carbamate in a minimal amount of acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1-10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (analytical), 20 mL/min (preparative)
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength if the UV spectrum is known)
-
Injection Volume: 5-20 µL (analytical), 1-5 mL (preparative)
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 40% B
-
31-35 min: 40% B (re-equilibration)
-
-
Data Analysis:
-
Identify the peak corresponding to tert-butyl (2-methylthiazol-4-yl)carbamate based on its retention time (expected to be in the mid-to-late part of the gradient).
-
For preparative runs, collect the fractions containing the pure product.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
quality control benchmarks for tert-Butyl (2-methylthiazol-4-yl)carbamate reagents
Topic: Quality Control Benchmarks for tert-Butyl (2-methylthiazol-4-yl)carbamate Content Type: Technical Comparison & Quality Assurance Guide Audience: Medicinal Chemists, Process Chemists, and QC Analysts.
Executive Summary
In medicinal chemistry, the 2-methylthiazol-4-amine moiety is a privileged scaffold found in numerous kinase inhibitors and anti-infectives. However, the free amine (2-methylthiazol-4-amine) presents a significant "stability paradox." Unlike its 2-amino isomer, the 4-amino variant is inherently unstable in aqueous or oxidative environments, rapidly tautomerizing to thiazolines or hydrolyzing.
Consequently, tert-Butyl (2-methylthiazol-4-yl)carbamate (CAS: 848472-61-7) is not merely a convenient protected form; it is the obligatory stable equivalent required for reliable synthesis. This guide establishes the quality control (QC) benchmarks necessary to distinguish high-grade reagent material from degraded or impure bulk lots, ensuring the integrity of downstream coupling reactions.
Part 1: The Comparative Landscape
To understand the critical quality attributes (CQAs) of this reagent, one must first understand why it is used over potential alternatives.
1. The "Free Amine" Trap
-
Alternative: 2-methylthiazol-4-amine (Free base).
-
Verdict: Avoid.
-
Mechanism of Failure: The 4-aminothiazole system lacks the resonance stabilization available to 2-aminothiazoles.[1] In the presence of moisture or air, it undergoes tautomerization to the imine form, followed by hydrolysis and oxidative polymerization.
-
Impact: Attempts to use the free amine generated in situ often lead to variable yields (<30%) and complex impurity profiles (black tars).
2. The Boc-Protected Standard[2]
-
Reagent: tert-Butyl (2-methylthiazol-4-yl)carbamate.[3]
-
Verdict: Preferred.
-
Performance: The Boc group locks the nitrogen lone pair into a carbamate resonance, preventing tautomerization. It renders the solid stable to air and moisture for long-term storage.
-
Orthogonality: Stable to basic conditions (Suzuki/Buchwald couplings) but readily removed with TFA/HCl.
3. Fmoc/Cbz Alternatives
-
Reagent: Fmoc-(2-methylthiazol-4-yl)carbamate.
-
Verdict: Situational.
-
Limitation: The Fmoc group is base-labile. Since many thiazole functionalization reactions (e.g., lithiation at C-5) require basic conditions, Fmoc is often prematurely cleaved.
Part 2: Critical Quality Attributes (CQAs) & Benchmarks
The following specifications define "Pharmaceutical Grade" quality suitable for late-stage functionalization.
| Attribute | Acceptance Criteria | Scientific Rationale |
| Appearance | White to off-white crystalline solid | Color indicates oxidation. Yellow/brown discoloration suggests sulfur oxidation or hydrolysis of the Boc group. |
| HPLC Purity | ≥ 98.0% (Area %) | High purity is required to prevent "poisoning" of palladium catalysts in subsequent coupling steps. |
| Single Impurity | ≤ 0.5% | Specific control of the Symmetric Urea impurity (see Part 3). |
| Water Content | ≤ 0.5% w/w (Karl Fischer) | Excess water promotes slow hydrolysis of the carbamate to the unstable free amine during storage. |
| 1H NMR | Conforms to Structure | Must confirm the ratio of Boc protons (9H) to Methyl protons (3H) and the aromatic Thiazole proton (1H). |
| Residual Solvents | Conforms to ICH Q3C | Toluene and t-Butanol are common process solvents (Curtius route) that must be controlled. |
Part 3: Deep Dive – Impurity Profiling
Understanding the synthesis route reveals the likely impurities. This reagent is typically manufactured via the Curtius Rearrangement of 2-methylthiazole-4-carboxylic acid, not the Hantzsch synthesis (which favors 2-aminothiazoles).
The Curtius Pathway & Associated Risks
-
Starting Material: 2-methylthiazole-4-carboxylic acid.
-
Intermediate: Acyl azide
Isocyanate (via thermal rearrangement). -
Product: Trapping isocyanate with t-Butanol.
Primary Impurity: The Symmetric Urea If moisture is present during the Curtius rearrangement, the isocyanate intermediate reacts with water to form the unstable free amine. This amine then attacks the remaining isocyanate to form a symmetric urea dimer (1,3-bis(2-methylthiazol-4-yl)urea).
-
Detection: This impurity is highly insoluble and often appears as a fine precipitate or a late-eluting peak in HPLC.
-
Impact: It is inert in most coupling reactions but lowers the effective molarity of the reagent.
Visualization: Synthesis & Degradation Logic
Figure 1: The Curtius synthesis pathway highlights the critical necessity of anhydrous conditions to avoid Urea formation and the inherent instability of the free amine.
Part 4: Experimental Validation Protocols
Protocol A: HPLC Purity Assessment
Standard reverse-phase method suitable for polar heterocycles.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Thiazole absorption) and 210 nm (Amide bond).
-
Pass Criteria: Main peak retention time approx. 8-9 min. No single impurity > 0.5%.
Protocol B: 1H NMR Identity Check
Validates the structure and checks for residual solvent (Toluene/t-Butanol).
-
Solvent: DMSO-
or CDCl . -
Key Signals (DMSO-
):- 10.0 - 10.5 ppm (s, 1H): Carbamate NH (broad, exchangeable).
- 7.6 - 7.8 ppm (s, 1H): Thiazole C5-H (Diagnostic singlet).
- 2.5 - 2.6 ppm (s, 3H): Methyl group at C2.
- 1.4 - 1.5 ppm (s, 9H): tert-Butyl group.
-
Failure Mode: Absence of the NH signal or shifting of the C5-H peak upfield suggests hydrolysis to the amine or oxidation.
Part 5: Stability & Storage
The reagent is generally stable if kept dry, but it has specific sensitivities:
-
Acid Sensitivity: The Boc group is acid-labile. Storage in an atmosphere with acidic fumes (e.g., near HCl or TFA bottles) will cause surface degradation.
-
Oxidation: Thiazoles can undergo N-oxidation or sulfur oxidation over long periods.
-
Recommended Storage:
-
Temperature: 2-8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) preferred but not strictly required if tightly sealed.
-
Desiccant: Mandatory to prevent hydrolysis.
-
QC Decision Tree
Figure 2: Standardized QC workflow for incoming reagent validation.
References
-
Stability of 4-Aminothiazoles
-
Silverman, R. B., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry. Link
- Note: This paper explicitly details the instability of 4-aminothiazoles in aqueous media, validating the need for the Boc-protected form.
-
-
Synthesis via Curtius Rearrangement
-
Shioiri, T., et al. (1972). Diphenylphosphoryl azide.[4] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link
- Note: The foundational method for converting carboxylic acids to carbamates, applicable to the thiazole-4-carboxylic acid precursor.
-
-
Impurity Guidelines
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Link
- Note: Defines the reporting (>0.05%) and identification (>0.10%) thresholds for impurities.
-
- Thiazole Chemistry Overview: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Context: General reactivity and stability profiles of 1,3-azoles.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: tert-Butyl (2-methylthiazol-4-yl)carbamate
CAS Number: 848472-61-7
Formula: C
Part 1: Executive Safety Summary (Immediate Action Card)
Status: WARNING — Irritant / Potential Sensitizer Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1] Critical Note: Thiazole derivatives possess a structural alert for skin sensitization. Handle as a potential sensitizer even if not explicitly classified.
| Category | Requirement | Critical Check |
| Respiratory | Fume Hood (Certified) | Sash height < 18 inches. Face velocity 80–100 fpm. |
| Hand Protection | Nitrile Gloves (Double) | Outer: 5 mil (0.12 mm) minimum. Inner: Standard nitrile. Change immediately upon splash. |
| Eye Protection | Chemical Safety Goggles | Side shields are insufficient for powders/dusts. |
| Body Protection | Lab Coat + Tyvek Sleeves | Cotton/Poly blend coat. Use disposable sleeves if weighing >100 mg. |
| Spill Response | Dry Cleanup | Do not wet initially. Scoop/sweep gently to avoid dust generation. |
Part 2: Hazard Identification & Risk Assessment[2][3][4][5]
Scientific Rationale (Read-Across Analysis): Specific toxicological data for tert-Butyl (2-methylthiazol-4-yl)carbamate is limited.[2][3] Therefore, safety protocols are derived using Read-Across Methodology from structurally similar thiazole carbamates (e.g., CAS 848472-44-6).
-
Routes of Exposure:
-
Inhalation (High Risk): As a solid, fine particulates can easily become airborne during weighing or transfer. The thiazole moiety can irritate mucous membranes.
-
Dermal (Moderate Risk): Lipophilic nature of the Boc-group facilitates skin absorption. Thiazoles are known sensitizers; repeated exposure may trigger allergic dermatitis.
-
Ocular (Moderate Risk): Mechanical abrasion from dust and chemical irritation from the carbamate functionality.
-
-
GHS Classification (Inferred):
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix synthesizes barrier protection with operational practicality.
| PPE Component | Specification | Scientific Justification |
| Gloves (Primary) | Nitrile Rubber (NBR) Thickness: ≥ 0.11 mmBreakthrough: > 480 min | NBR offers excellent resistance to solid organic carbamates. Latex is permeable to organic solvents often used with this compound (e.g., DCM, DMF) and should be avoided. |
| Gloves (Secondary) | Double Gloving Protocol | Why? Micro-pinholes in single gloves are common. The inner glove provides a "last line" defense against sensitization. |
| Respiratory | Engineering Control (Hood) or N95/P100 (if hood unavailable) | The primary control must be the Fume Hood. Respirators are only for emergencies or weighing outside a hood (not recommended). |
| Eye/Face | Tight-fitting Goggles (ANSI Z87.1+) | Safety glasses allow dust entry from the sides. Goggles seal the ocular cavity against airborne particulates. |
| Clothing | Long-sleeve Lab Coat (Buttoned to top) | Prevents accumulation of dust on street clothes. |
Part 4: Operational Handling Protocol
4.1 Workflow Diagram
This workflow minimizes exposure during the most critical phases: Weighing and Solubilization.
Figure 1: Operational workflow emphasizing moisture control and dust minimization.
4.2 Step-by-Step Methodology
Step 1: Retrieval & Equilibration
-
Action: Remove the vial from the refrigerator (2-8°C).
-
Crucial Detail: Do NOT open the vial immediately. Allow it to warm to room temperature (approx. 30 mins).
-
Scientific Logic:[6] Opening a cold vial introduces atmospheric moisture, which condenses on the solid. This can cause hydrolysis of the carbamate or clumping, leading to inaccurate weighing and potential degradation.
Step 2: Weighing (The Critical Control Point)
-
Location: Chemical Fume Hood.
-
Setup: Place the analytical balance inside the hood if possible. If not, use a tared transfer vessel.
-
Technique: Use a static-free spatula.
-
Precaution: Place a secondary containment tray (e.g., disposable weigh boat or plastic tray) under the balance/vial to catch stray grains.
Step 3: Solubilization
-
Action: Dissolve the solid immediately after weighing.
-
Solvents: Soluble in DMSO, DMF, Methanol, Dichloromethane (DCM).
-
Safety Benefit: Handling the compound in solution (liquid phase) significantly reduces the risk of inhalation exposure compared to the solid phase.
Part 5: Emergency Response & Decontamination
5.1 Spill Decision Tree
Figure 2: Decision logic for spill containment ensuring minimal aerosolization.
5.2 First Aid Protocols
-
Eye Contact: Flush immediately with water for 15 minutes .[2][7][8][9] Hold eyelids apart. Note: Carbamates can cause temporary stinging; do not stop flushing.
-
Skin Contact: Wash with soap and water.[1][3][8][9] Do not use alcohol/solvents (this enhances absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (potential for delayed bronchospasm).
Part 6: Waste Disposal Strategy
Classification: Hazardous Chemical Waste (Organic).
-
Segregation:
-
Do not mix with strong acids (potential for exothermic decomposition and gas evolution).
-
Do not mix with strong oxidizers.
-
-
Container: High-density polyethylene (HDPE) or glass amber bottles.
-
Labeling: Must include "Toxic," "Irritant," and the full chemical name.
-
Disposal Method: Incineration is the preferred method for organic carbamates to ensure complete thermal destruction of the thiazole ring and carbamate linkage.
References
-
PubChem. (n.d.).[6] Compound Summary: Thiazole Derivatives Toxicity. National Library of Medicine. Retrieved February 26, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 26, 2026, from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. capotchem.com [capotchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. chemimpex.com [chemimpex.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. villacrop.co.za [villacrop.co.za]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
